molecular formula C30H11Br3O2 B072587 8,16-Pyranthrenedione, tribromo- CAS No. 1324-33-0

8,16-Pyranthrenedione, tribromo-

Cat. No. B072587
CAS RN: 1324-33-0
M. Wt: 643.1 g/mol
InChI Key: UONIWDRQOAPMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,16-Pyranthrenedione, tribromo- is also known as 1,2,3-tribromopyranthrene-8,16-dione . It has a CASRN of 1324-33-0 . The molecule contains a total of 53 bonds, including 42 non-H bonds, 33 multiple bonds, 2 double bonds, 31 aromatic bonds, 8 six-membered rings, 11 ten-membered rings, 4 twelve-membered rings, and 2 ketones (aromatic) .


Molecular Structure Analysis

The molecular structure of 8,16-Pyranthrenedione, tribromo- is quite complex. It contains 53 bonds in total, including 42 non-H bonds, 33 multiple bonds, 2 double bonds, 31 aromatic bonds, 8 six-membered rings, 11 ten-membered rings, 4 twelve-membered rings, and 2 ketones (aromatic) .

Safety And Hazards

8,16-Pyranthrenedione, tribromo- is a chemical of interest in the search for safer alternatives . A safety data sheet for a similar compound, Trichloro-8,16-pyranthrenedione, provides some general safety measures, such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

1,2,3-tribromopyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H11Br3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONIWDRQOAPMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H11Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061670
Record name 8,16-Pyranthrenedione, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,16-Pyranthrenedione, tribromo-

CAS RN

1324-33-0
Record name 8,16-Pyranthrenedione, tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,16-Pyranthrenedione, tribromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8,16-Pyranthrenedione, tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribromopyranthrene-8,16-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.